molecular formula C12H16ClNO3S B2430884 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 782462-71-9

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2430884
CAS No.: 782462-71-9
M. Wt: 289.77
InChI Key: ASJUFHKRTIOKKA-UHFFFAOYSA-N
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Description

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a chlorinated ethanone group and a pyrrole ring substituted with a dioxidotetrahydrothienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated ethanone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific solvents and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted ethanone derivatives .

Scientific Research Applications

3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated ethanone derivatives and pyrrole-based molecules. Examples include:

  • 2-chloro-1-(3-hydroxyphenyl)ethanone
  • 2-chloromethyl-7-(3-(trifluoromethyl)pyridin-2-yl)-3H-quinazolin-4-one

Uniqueness

What sets 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-8-5-11(12(15)6-13)9(2)14(8)10-3-4-18(16,17)7-10/h5,10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJUFHKRTIOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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